molecular formula C15H19N3O2S B1517734 3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione CAS No. 1152684-58-6

3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione

Cat. No.: B1517734
CAS No.: 1152684-58-6
M. Wt: 305.4 g/mol
InChI Key: YWTHACCWJBGCHE-UHFFFAOYSA-N
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Description

3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione is a useful research compound. Its molecular formula is C15H19N3O2S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Organic Syntheses and Transition Metal Complexes

Research indicates that pyrazole derivatives are significant for synthesizing various organic compounds and transition metal complexes. For example, studies have detailed the synthesis of 1-metalla-1,3,5,7-octatetraenes from alkynyl carbene complexes, showcasing complex organic syntheses involving pyrazole units (Yu et al., 1997).

Antimicrobial Activity

Fused isoxazole and pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial strains, indicating the potential for these compounds in developing new antibacterial agents (Dabholkar & Ansari, 2009).

Potential Applications

Anticancer Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, including pyrazole derivatives, have shown significant cytotoxic activity against murine leukemia and human leukemia cell lines, suggesting potential applications in cancer therapy (Deady et al., 2003).

Catalysis and Material Science

N-confused porphyrin derivatives synthesized from pyrazole and other active methylene compounds have been reported, which could have implications in catalysis and material science, further highlighting the versatility of pyrazole derivatives in scientific research (Li et al., 2011).

In vitro Anticancer Activity

Novel series of pyrazolo[1,5-a]pyrimidines have been synthesized and screened for their in vitro cytotoxic activities against human cancer cell lines, presenting another avenue for the application of pyrazole derivatives in medicinal chemistry (Hassan et al., 2017).

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-10-3-4-12(7-11(10)2)14-8-15(16)18(17-14)13-5-6-21(19,20)9-13/h3-4,7-8,13H,5-6,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTHACCWJBGCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=C2)N)C3CCS(=O)(=O)C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione
Reactant of Route 2
Reactant of Route 2
3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione
Reactant of Route 3
3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione
Reactant of Route 4
3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione
Reactant of Route 5
Reactant of Route 5
3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione
Reactant of Route 6
3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione

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